L-Phenylalanine (2-13C)
CAS No.: 136056-01-4
Cat. No.: VC21138422
Molecular Formula: C9H11NO2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136056-01-4 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | (2R)-2-amino-3-phenyl(213C)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 |
| Standard InChI Key | COLNVLDHVKWLRT-IDMPRHEVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Chemical Properties and Characterization
Molecular Identity and Structure
L-Phenylalanine (2-13C) is identified by the CAS number 136056-01-4, with a molecular formula of C9H11NO2 and a molecular weight of 166.18 g/mol . Its chemical structure maintains the fundamental architecture of L-phenylalanine, consisting of an amino group and a carboxyl group attached to the alpha carbon (position 2, which contains the 13C label), along with the characteristic phenyl side chain that defines this amino acid .
Several synonyms exist for this compound, including "(2R)-2-amino-3-phenyl(213C)propanoic acid" and "L-Phenylalanine-2-13C," reflecting its structural configuration and the position of isotopic labeling . The compound preserves the L-stereochemistry that is essential for biological relevance and protein incorporation.
Spectroscopic Characteristics
The presence of the 13C isotope at position 2 provides unique spectroscopic signatures that enable precise tracking and identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques such as [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence), allows researchers to visualize the specific signals generated by the 13C-labeled position in correlation with attached hydrogen atoms .
These distinctive spectroscopic properties make L-Phenylalanine (2-13C) particularly valuable for metabolic tracing studies, as the labeled carbon can be followed through various biochemical transformations using techniques like NMR spectroscopy and mass spectrometry. The 13C isotope has a natural abundance of only about 1.1%, so the enrichment to high isotopic purity (typically >99% at the labeled position) provides an excellent signal-to-noise ratio in analytical applications.
Applications in Research
Metabolic Pathway Analysis
One of the primary applications of L-Phenylalanine (2-13C) lies in studying metabolic pathways. By introducing this labeled amino acid into biological systems, researchers can track its conversion through various metabolic routes. This approach provides detailed information about how L-phenylalanine is processed in cells and organisms, revealing the rates and regulation of different pathways.
Research Findings
Flux Analysis in L-Phenylalanine Production
A notable research application of L-Phenylalanine (2-13C) involves serial 13C-based flux analysis in L-phenylalanine-producing Escherichia coli strains. In one comprehensive study, researchers conducted a series of three subsequent 13C labeling experiments to monitor the L-phenylalanine production phase in a recombinant E. coli strain cultivated under industry-like conditions in a 300 L bioreactor .
Based on NMR labeling analysis data, three consecutive flux patterns were successfully derived, tracking L-phenylalanine formation during an observation window from 14 to 23.3 hours of process time. The research revealed significant changes in metabolic efficiency over the course of the production process, as summarized in the table below:
| Parameter | Initial Phase | Final Phase | Change |
|---|---|---|---|
| L-Phe/glucose yield | 20 mol% | 11 mol% | -45% |
| Process time | 14 h | 23.3 h | +9.3 h |
| Key limiting factor | High PEP to pyruvate conversion | Increased pyruvate kinase activity | Metabolic shift |
| Proposed solution | pps overexpression |
Through linear programming and flux sensitivity analysis, researchers identified that high rates of phosphoenolpyruvate (PEP) to pyruvate (PYR) conversion were the most significant factor in the deterioration of L-Phe/glucose yield . The working hypothesis suggested that phosphoenolpyruvate synthase activity was increasingly inhibited by rising oxaloacetate and 2-oxoglutarate concentrations, while pyruvate kinase activity increased due to activation by fructose 1,6-diphosphate .
Analytical Methods
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the primary analytical techniques for working with L-Phenylalanine (2-13C). The 13C label provides a distinct signal that can be detected and analyzed using various NMR methodologies. Two-dimensional NMR techniques, such as [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable for analyzing the incorporation and metabolism of L-Phenylalanine (2-13C) .
These NMR approaches allow researchers to visualize correlations between protons and carbon atoms, providing detailed structural information and enabling the tracking of the 13C label through various metabolic transformations. The specificity of the signal from the labeled position offers excellent sensitivity for detecting even minor metabolic products derived from the original labeled amino acid.
Mass Spectrometry Applications
Mass spectrometry serves as another essential analytical tool for studies involving L-Phenylalanine (2-13C). This technique can detect the mass increase associated with the 13C incorporation, allowing for precise identification and quantification of labeled compounds. In metabolic studies, mass spectrometry is often used to track the incorporation of the labeled amino acid into different molecules or pathways within a cell or organism.
The high sensitivity of modern mass spectrometry instruments enables detection of very small amounts of labeled compounds, making this approach suitable for tracing studies even at physiologically relevant concentrations. When combined with separation techniques like liquid or gas chromatography, mass spectrometry provides both the specificity and sensitivity needed for comprehensive metabolic analyses.
Comparison with Other Labeled Amino Acids
Position-Specific Labeling Advantages
L-Phenylalanine (2-13C) offers specific advantages compared to other isotopically labeled forms of phenylalanine. The position of the 13C label at carbon-2 (the alpha carbon) is particularly significant because this carbon remains part of the amino acid backbone during many metabolic transformations, including transamination reactions and incorporation into proteins.
This positioning makes L-Phenylalanine (2-13C) especially useful for studying protein synthesis and certain metabolic pathways where the carbon skeleton of phenylalanine is preserved. In contrast, labeling at other positions might be more suitable for investigating specific metabolic branches where those carbons are involved.
Alternative Labeling Strategies
While L-Phenylalanine (2-13C) provides valuable information through its specific labeling pattern, other isotopically labeled variants of phenylalanine serve complementary research purposes. For instance, L-Phenylalanine (1-13C), with labeling at the carboxyl carbon, is particularly useful for studies focusing on decarboxylation reactions.
Uniformly labeled L-Phenylalanine (U-13C), where all carbon atoms are replaced with 13C, offers comprehensive tracking of all carbon atoms through metabolic networks. This approach provides more detailed information about complex metabolic transformations but may be more costly and complex to analyze compared to single-position labeling strategies.
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